REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([CH2:12][C:13]([O:15]CC)=O)(=O)[CH2:9][CH3:10].CC(O)=O.[Br:22]Br>O>[Br:22][C:12]1[C:13](=[O:15])[N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[N:1][C:8]=1[CH2:9][CH3:10]
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
17.8 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with ether two times and 40% ethyl acetate-hexanes once
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
to give 31.5 g K2 as the first crop
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a small volume
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with ether two times and 40% ethyl acetate-hexanes once
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
to give 47.1 g of K2 as the second crop
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(N=C2N(C1=O)C=CC=C2)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |